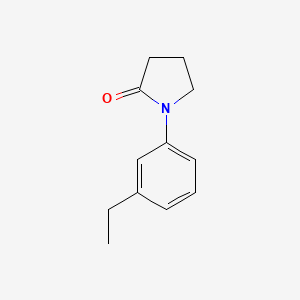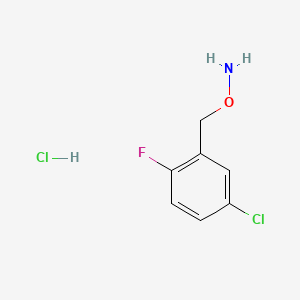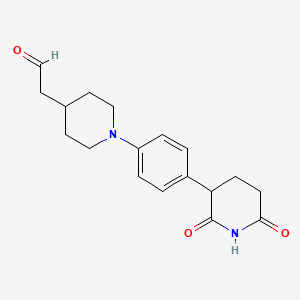
2-(1-(4-(2,6-Dioxopiperidin-3-YL)phenyl)piperidin-4-YL)acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-(4-(2,6-Dioxopiperidin-3-YL)phenyl)piperidin-4-YL)acetaldehyde is a complex organic compound that features a piperidine ring substituted with a phenyl group and an acetaldehyde moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-(2,6-Dioxopiperidin-3-YL)phenyl)piperidin-4-YL)acetaldehyde typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the phenyl group: This step often involves a Friedel-Crafts alkylation reaction where the piperidine ring is alkylated with a phenyl halide in the presence of a Lewis acid catalyst.
Incorporation of the 2,6-dioxopiperidin-3-yl group: This can be done through a nucleophilic substitution reaction where the phenyl group is substituted with the 2,6-dioxopiperidin-3-yl moiety.
Addition of the acetaldehyde group: The final step involves the addition of an acetaldehyde group to the piperidine ring, which can be achieved through a condensation reaction with acetaldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-(1-(4-(2,6-Dioxopiperidin-3-YL)phenyl)piperidin-4-YL)acetaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, in the presence of suitable reagents and catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: 2-(1-(4-(2,6-Dioxopiperidin-3-YL)phenyl)piperidin-4-YL)acetic acid.
Reduction: 2-(1-(4-(2,6-Dioxopiperidin-3-YL)phenyl)piperidin-4-YL)ethanol.
Substitution: this compound derivatives with various substituents on the phenyl ring.
科学研究应用
2-(1-(4-(2,6-Dioxopiperidin-3-YL)phenyl)piperidin-4-YL)acetaldehyde has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is explored for its potential use in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(1-(4-(2,6-Dioxopiperidin-3-YL)phenyl)piperidin-4-YL)acetaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism, thereby affecting neuronal signaling pathways.
相似化合物的比较
Similar Compounds
2-(1-(4-(2,6-Dioxopiperidin-3-YL)phenyl)piperidin-4-YL)ethanol: Similar structure but with a primary alcohol group instead of an aldehyde group.
2-(1-(4-(2,6-Dioxopiperidin-3-YL)phenyl)piperidin-4-YL)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
2-(1-(4-(2,6-Dioxopiperidin-3-YL)phenyl)piperidin-4-YL)acetone: Similar structure but with a ketone group instead of an aldehyde group.
Uniqueness
2-(1-(4-(2,6-Dioxopiperidin-3-YL)phenyl)piperidin-4-YL)acetaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
属性
分子式 |
C18H22N2O3 |
|---|---|
分子量 |
314.4 g/mol |
IUPAC 名称 |
2-[1-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperidin-4-yl]acetaldehyde |
InChI |
InChI=1S/C18H22N2O3/c21-12-9-13-7-10-20(11-8-13)15-3-1-14(2-4-15)16-5-6-17(22)19-18(16)23/h1-4,12-13,16H,5-11H2,(H,19,22,23) |
InChI 键 |
KOOGRLNLXFWRNL-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1C2=CC=C(C=C2)N3CCC(CC3)CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Bromo-5,6-difluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B13693548.png)
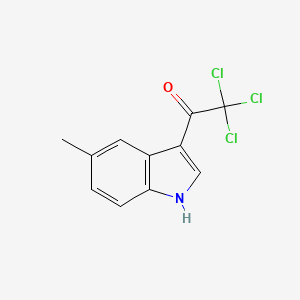
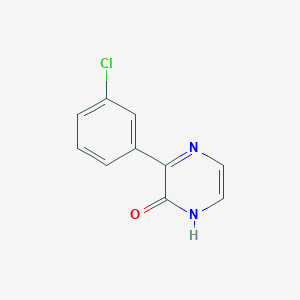
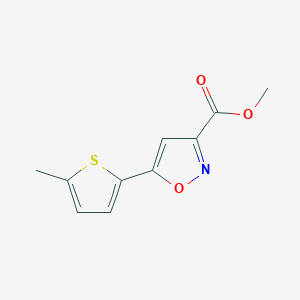
![Ethyl 3-[(2-Isopropyl-4-methyl-3-pyridyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B13693560.png)
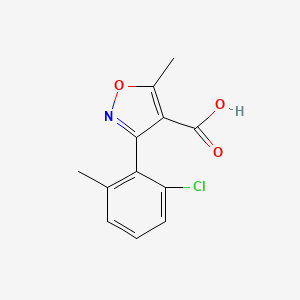
![Triisopropyl[(6-methyl-1-naphthyl)oxy]silane](/img/structure/B13693578.png)
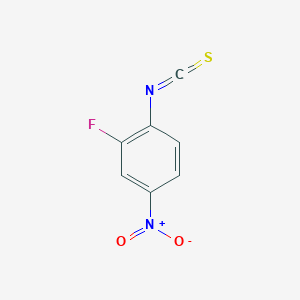

![6-(Cbz-amino)-1-oxaspiro[2.5]octane](/img/structure/B13693593.png)
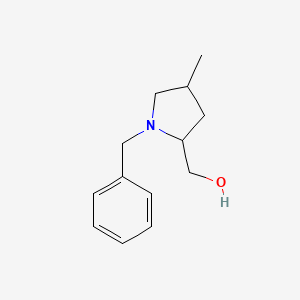
![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)azetidine](/img/structure/B13693608.png)
